molecular formula C19H22N2O3 B4979283 (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B4979283
M. Wt: 326.4 g/mol
InChI Key: AMKXEOBKCZJISJ-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a chemical compound that features a benzimidazole core linked to a dimethoxyphenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol typically involves the coupling of a benzimidazole derivative with a dimethoxyphenyl compound. One common method includes the use of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N-Methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: This compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. Additionally, they can exhibit antibacterial activity by inhibiting bacterial nucleic acid and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-11-21-15-8-6-5-7-14(15)20-19(21)18(22)13-9-10-16(23-2)17(12-13)24-3/h5-10,12,18,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKXEOBKCZJISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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